Ethyl 5-(2-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate

Description

Molecular Architecture and Stereoelectronic Properties

Molecular Architecture

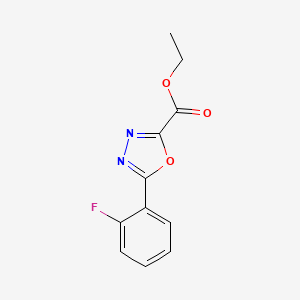

The compound’s molecular formula is C₁₁H₉FN₂O₃ , with a molecular weight of 236.20 g/mol . Its SMILES notation (O=C(C1=NN=C(C2=CC=CC=C2F)O1)OCC ) reveals a 1,3,4-oxadiazole ring fused to a 2-fluorophenyl group and an ethyl ester substituent. DFT studies on analogous 1,3,4-oxadiazoles demonstrate that the oxadiazole ring adopts a planar geometry due to conjugation across the N–N and C–O bonds. The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic perturbations, reducing symmetry and influencing dipole moments.

Table 1: Key Molecular Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Molecular formula | C₁₁H₉FN₂O₃ | |

| Molecular weight | 236.20 g/mol | |

| Planarity of oxadiazole | Fully planar (DFT-optimized) | |

| Dipole moment | ~3.35 Debye (analogous compounds) |

Stereoelectronic Properties

The electron-withdrawing fluorine atom polarizes the phenyl ring, creating a region of low electron density at the ortho position. This effect stabilizes the molecule through resonance and inductive effects, as evidenced by Mulliken charge analysis of similar fluorophenyl-oxadiazoles. Frontier molecular orbital (FMO) calculations indicate a HOMO-LUMO gap of 4.8–5.2 eV , suggesting moderate kinetic stability and reactivity. The LUMO is localized on the oxadiazole ring, making it susceptible to nucleophilic attack, while the HOMO resides on the fluorophenyl group.

Properties

IUPAC Name |

ethyl 5-(2-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O3/c1-2-16-11(15)10-14-13-9(17-10)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNOMDHXPRHUTAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(O1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate hydrazides with ethyl chloroformate. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography until completion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(2-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate belongs to the oxadiazole class of compounds, which are known for their diverse biological activities. The following are key applications in medicinal chemistry:

- Anticancer Activity : Studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells by activating p53 pathways and caspase-3 cleavage in MCF-7 cells .

- Antimicrobial Properties : Research has demonstrated that oxadiazole derivatives possess antimicrobial activity against various pathogens. The incorporation of fluorine in the structure enhances biological activity, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : Some studies suggest that oxadiazole compounds can inhibit inflammatory responses, potentially leading to new treatments for inflammatory diseases. The modulation of cytokine production and inhibition of inflammatory mediators have been observed .

Material Science

In addition to biological applications, this compound is being explored for its properties in material science:

- Fluorescent Materials : The compound's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to emit light upon excitation is being studied for potential use in display technologies .

- Polymeric Applications : this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research is ongoing to explore its effectiveness as a polymer additive .

Research Tool

The compound serves as a valuable research tool in synthetic chemistry:

- Building Block for Synthesis : this compound can be utilized as a building block in the synthesis of more complex molecules. Its reactive functional groups allow for further modifications and derivatizations .

Case Study 1: Anticancer Activity

A study published in MDPI highlighted the effects of oxadiazole derivatives on cancer cell lines. This compound showed promising results in inhibiting cell growth and inducing apoptosis through molecular docking studies that revealed strong interactions with target proteins involved in cancer progression .

Case Study 2: Material Science Applications

Research conducted on the incorporation of this compound into polymer matrices demonstrated enhanced optical properties suitable for OLED applications. The study evaluated the photophysical properties and concluded that the compound significantly improved the light-emitting efficiency of the polymer blend .

Mechanism of Action

The mechanism of action of Ethyl 5-(2-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed bioactivity.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate

- Ethyl 5-(2-bromophenyl)-1,3,4-oxadiazole-2-carboxylate

- Ethyl 5-(2-iodophenyl)-1,3,4-oxadiazole-2-carboxylate

Uniqueness

Ethyl 5-(2-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Biological Activity

Ethyl 5-(2-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in drug discovery.

This compound can be synthesized through various methods involving the reaction of 2-fluorobenzoic acid with hydrazine derivatives followed by cyclization processes. The compound's structure can be represented as follows:

- Molecular formula : C11H10FN2O3

- CAS Number : 1385696-44-5

The synthesis typically involves:

- Esterification of 2-fluorobenzoic acid.

- Hydrazinolysis to introduce the oxadiazole ring.

- Cyclization to form the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15.63 | Induction of apoptosis via p53 pathway |

| A549 (lung cancer) | 12.5 | Inhibition of cell proliferation |

| U-937 (leukemia) | 10.0 | Activation of caspase-3 leading to programmed cell death |

In a comparative study, this compound exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin and tamoxifen .

The mechanism by which this compound exerts its anticancer effects involves:

- Apoptosis Induction : Flow cytometry assays have shown that the compound induces apoptosis in a dose-dependent manner in several cancer cell lines, evidenced by increased levels of p53 and caspase-3 activation .

- Inhibition of Proliferation : Studies indicate that this compound inhibits the proliferation of cancer cells by interfering with key signaling pathways involved in cell cycle regulation .

Additional Biological Activities

Beyond its anticancer properties, this compound has demonstrated potential in:

- Antimicrobial Activity : Some derivatives exhibit significant antibacterial and antifungal activities against various pathogens.

- Anti-inflammatory Effects : Preliminary studies suggest that certain oxadiazole derivatives may reduce inflammation markers in vitro.

Case Studies and Research Findings

- Study on Anticancer Efficacy : A comprehensive study evaluated several oxadiazole derivatives for their cytotoxic effects against a panel of cancer cell lines. This compound showed significant activity against MCF-7 and U-937 cells with IC50 values indicating strong antiproliferative effects .

- Molecular Docking Studies : Molecular docking simulations have suggested that this compound binds effectively to key targets involved in cancer progression, supporting its role as a lead compound for further development .

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Avoid moisture to prevent side reactions.

Advanced: How can spectral contradictions in NMR data for this compound be resolved?

Methodological Answer :

Discrepancies in NMR peaks (e.g., unexpected splitting or shifts) may arise from:

Tautomerism : The oxadiazole ring can exhibit keto-enol tautomerism, altering proton environments. Use variable-temperature NMR to observe dynamic equilibria .

Residual Solvents : Ensure complete removal of phosphoryl chloride or solvents (e.g., DCM) via high-vacuum distillation .

Reference Data : Compare with published spectra of structurally analogous compounds (e.g., Ethyl 5-(4-chloro-2-phenoxy-phenyl)-1,3,4-oxadiazole-2-carboxylate) .

Q. Validation :

Safety: What precautions are critical when handling this compound in the laboratory?

Methodological Answer :

Refer to GHS hazard codes and handling protocols:

Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats .

Ventilation : Use fume hoods to avoid inhalation (H335: respiratory irritation) .

Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation .

Q. Emergency Response :

- Skin contact: Wash immediately with soap/water (P302 + P352) .

- Spills: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501) .

Structural Analysis: What crystallographic insights exist for 1,3,4-oxadiazole derivatives?

Methodological Answer :

X-ray crystallography reveals:

Planarity : The oxadiazole ring is planar, with bond lengths consistent with delocalized π-electron systems (C–N: ~1.32 Å; C–O: ~1.36 Å) .

Substituent Effects : Electron-withdrawing groups (e.g., 2-fluorophenyl) stabilize the ring via resonance, as seen in Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate .

Q. Applications :

Advanced: How to evaluate the pharmacological activity of derivatives targeting GABAA/benzodiazepine receptors?

Q. Methodological Answer :

Radioligand Binding Assays :

- Use [³H]flumazenil to measure competitive displacement in rat brain membranes .

- Calculate IC₅₀ values and compare to reference ligands (e.g., diazepam).

Structure-Activity Relationship (SAR) :

- Modify the 2-fluorophenyl group to assess steric/electronic effects (e.g., replace with 4-chloro-2-phenoxy) .

In Vivo Testing :

Q. Data Interpretation :

Basic: What purification techniques are optimal for this compound?

Q. Methodological Answer :

Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 10–30% EA) .

Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystal formation .

HPLC : Employ C18 columns with acetonitrile/water (70:30) for high-purity (>98%) isolates .

Q. Quality Control :

Advanced: How does the 2-fluorophenyl substituent influence electronic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.